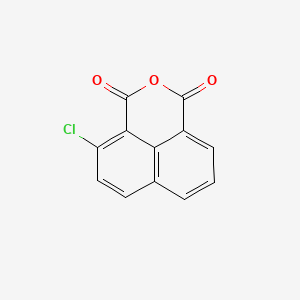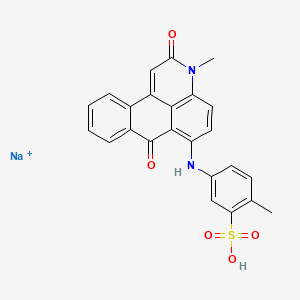
Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate is a complex organic compound with the molecular formula C24H18N2O5SNa and a molecular weight of 469.50 g/mol. This compound is known for its unique structural features, which include a dibenzisoquinolin core and a toluenesulphonate group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate typically involves multiple steps, starting with the formation of the dibenzisoquinolin coreThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the dibenzisoquinolin core.
Substitution: The sulphonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different quinone derivatives, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate exerts its effects involves interactions with specific molecular targets and pathways. These include binding to enzymes and receptors, modulating their activity, and affecting cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)benzenesulphonate
- Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)ethanesulphonate
Uniqueness
What sets Sodium ((2,7-dihydro-3-methyl-2,7-dioxo-3H-dibenz(f,ij)isoquinolin-6-yl)amino)toluenesulphonate apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where other compounds may not be as effective.
Properties
CAS No. |
85188-28-9 |
|---|---|
Molecular Formula |
C24H18N2NaO5S+ |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
sodium;2-methyl-5-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C24H18N2O5S.Na/c1-13-7-8-14(11-20(13)32(29,30)31)25-18-9-10-19-22-17(12-21(27)26(19)2)15-5-3-4-6-16(15)24(28)23(18)22;/h3-12,25H,1-2H3,(H,29,30,31);/q;+1 |
InChI Key |
IKJCHNDRDWJEKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C4=C(C=C2)N(C(=O)C=C4C5=CC=CC=C5C3=O)C)S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


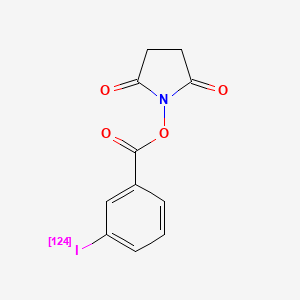
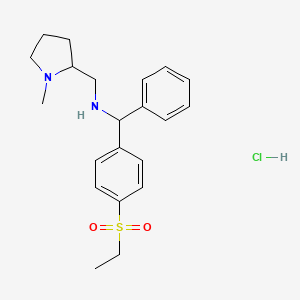
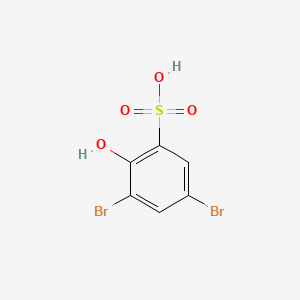
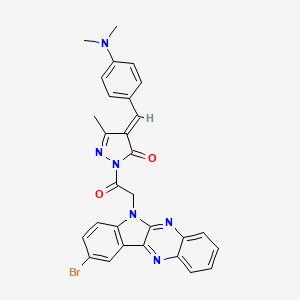
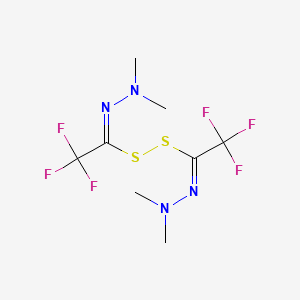
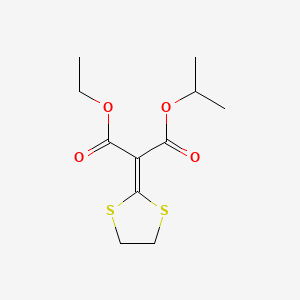
![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)
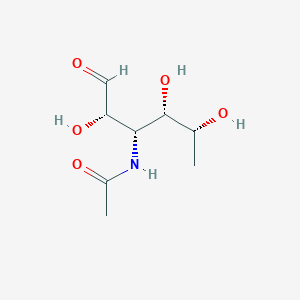
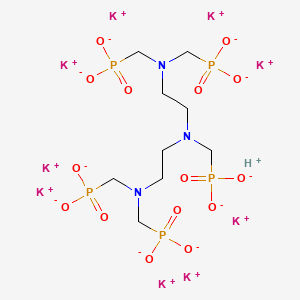
![[(2R,3S,5R)-3-[5-[4-(diethylamino)butyl-diethylazaniumyl]pentanoyloxy]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15184808.png)



